Kigelinone

Beschreibung

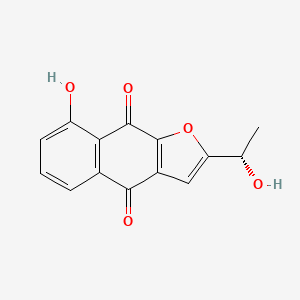

Structure

3D Structure

Eigenschaften

CAS-Nummer |

80931-34-6 |

|---|---|

Molekularformel |

C14H10O5 |

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

8-hydroxy-2-[(1S)-1-hydroxyethyl]benzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-6,15-16H,1H3/t6-/m0/s1 |

InChI-Schlüssel |

CKCXAMWUYPZVFL-LURJTMIESA-N |

Isomerische SMILES |

C[C@@H](C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |

Kanonische SMILES |

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |

Synonyme |

kigelinone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Kigelinone: A Technical Guide on its Chemical Structure, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigelinone is a naturally occurring furanonaphthoquinone isolated primarily from the roots, fruits, and stem bark of the African sausage tree, Kigelia africana (Lam.) Benth. (Bignoniaceae).[1][2] This compound is a significant component of traditional African medicine, where plant extracts are used to manage a variety of ailments, including skin disorders, infections, and inflammation.[1][3] Modern scientific investigation has focused on this compound's potent pharmacological properties, including its cytotoxic, antimicrobial, and antioxidant activities, making it a molecule of interest for drug discovery and development.[4][5]

It is important to note that a significant discrepancy exists in chemical databases regarding the structure associated with CAS number 149471-08-9. While some commercial suppliers link this number to a more complex C19H16O4 molecule,[6] the scientific literature consistently describes the bioactive natural product "this compound" from Kigelia africana as a furanonaphthoquinone derivative. This guide will focus on the latter, which is the subject of the pharmacological studies cited herein. Additionally, the term "kigelin" is used to describe a different compound from the same plant, a dihydroisocoumarin, and should not be confused with this compound.[5]

Chemical Structure and Properties

This compound belongs to the naphthoquinone class of chemical compounds, characterized by a naphthalene (B1677914) ring system with two ketone groups.[7] Specifically, it is a furanonaphthoquinone, featuring a furan (B31954) ring fused to the naphthoquinone core. The most commonly cited structure for the natural product is 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione .[4][8]

Figure 1: 2D Chemical Structure of 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, the natural product commonly identified as this compound.

Figure 1: 2D Chemical Structure of 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, the natural product commonly identified as this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-2-(1-hydroxyethyl)benzo[f][6]benzofuran-4,9-dione | [4] |

| Chemical Class | Furanonaphthoquinone | [5] |

| Molecular Formula | C₁₄H₁₀O₅ | [4][8] |

| Molecular Weight | 258.23 g/mol | [4][8] |

| CAS Number | 123297-90-5 (for this structure); 149471-08-9 (ambiguously assigned) | [4][6] |

| InChIKey | XJGFVZBTNKODFQ-UHFFFAOYSA-N | [4] |

| Natural Sources | Kigelia africana (syn. K. pinnata) (root, fruit, stem bark, heartwood) | [2][9] |

Pharmacological Activities and Mechanisms

This compound, often as a key component of K. africana extracts, exhibits a range of biological activities. Its mechanisms of action are a subject of ongoing research, with current evidence pointing towards the modulation of key cellular pathways involved in cell survival, inflammation, and microbial growth.

Cytotoxic and Anticancer Activity

This compound is a potent cytotoxic agent against various cancer cell lines.[5] Extracts of K. africana containing this compound have been shown to inhibit the proliferation of human colon cancer (HCT116) and neuroblastoma cells, primarily through the induction of apoptosis (programmed cell death).

The proposed mechanism involves the intrinsic mitochondrial pathway of apoptosis. Studies on HCT116 cells treated with K. africana fruit extract demonstrated a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in cell death. This process is also linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Antimicrobial and Antifungal Activity

Bioassay-guided fractionation of K. africana extracts has identified this compound as one of the primary compounds responsible for the plant's broad-spectrum antibacterial and antifungal properties.[4] It shows activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.[1][4] While the precise mechanism is not fully elucidated, one proposed action involves the disruption of the bacterial outer membrane, which is stabilized by divalent cations binding to lipopolysaccharides.

Anti-inflammatory and Antioxidant Activity

Extracts from K. africana are traditionally used to treat inflammatory conditions.[3] This activity is attributed, in part, to compounds like this compound. The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing pro-inflammatory prostaglandins. Furthermore, some studies suggest that active compounds in K. africana can inhibit the Nuclear Factor-kappa B (NF-κB) inflammatory pathway.[9] NF-κB is a key transcription factor that, when activated by stimuli like infectious agents or free radicals, promotes the synthesis of inflammatory cytokines.[9]

This compound is also proposed to be a major contributor to the antioxidant power of K. africana extracts. Its phenolic structure allows it to act as a free radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress.

Table 2: Quantitative Biological Activity Data

| Assay Type | Target/Cell Line | Test Substance | Result | Source(s) |

| Cytotoxicity | Human KB cells | Pure Compound (unspecified) | ED₅₀: 148 μM | (from initial search) |

| Cytotoxicity | Various cancer cell lines | K. africana stem bark extract | IC₅₀: 4–30 µg/mL | [1] |

| Antioxidant (ABTS) | Free radical | K. africana fruit acetone (B3395972) extract | IC₅₀: 19.47 µg/mL | |

| Antioxidant (ABTS) | Free radical | K. africana fruit aqueous extract | IC₅₀: 21.29 µg/mL | |

| Antimicrobial | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | K. africana extracts | MIC: 2.25–7.5 mg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and similar natural products.

Bioassay-Guided Fractionation Workflow

The isolation of active compounds like this compound from a crude plant extract is typically achieved through bioassay-guided fractionation. This process involves separating the extract into fractions and testing each for biological activity, progressively purifying the active component.

References

- 1. New Insights into the Metabolic Profile and Cytotoxic Activity of Kigelia africana Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Hydroxy-2-(1-Hydroxyethyl)Naphtho(2,3-B)Furan-4,9-Dione | C14H10O5 | CID 147719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (S)-5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione [webbook.nist.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione | C14H10O4 | CID 150068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Kigelinone: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kigelinone, a naphthoquinone found in the Kigelia africana tree, has garnered significant scientific interest for its potential therapeutic properties. Traditionally, various parts of the Kigelia africana have been used in African folk medicine to treat a wide range of ailments, including skin conditions, infections, and inflammatory disorders. Modern phytochemical investigations have identified this compound as one of the active constituents responsible for these medicinal effects. This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and a summary of its reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are presented, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide explores the potential molecular mechanisms of action, including its influence on key signaling pathways, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Sources

This compound is a secondary metabolite primarily isolated from the Sausage Tree, Kigelia africana (Lam.) Benth., belonging to the Bignoniaceae family. This tree is widely distributed across sub-Saharan Africa.[1][2] The discovery of this compound and other related naphthoquinones, such as isopinnatal, kigelinol, and lapachol, arose from efforts to identify the bioactive compounds responsible for the plant's traditional medicinal uses.[1][2]

This compound has been identified in various parts of the Kigelia africana tree, including:

-

Root and Root Bark: The roots and root bark are frequently cited as a significant source of this compound.[1]

-

Stem Bark: The stem bark also contains a notable concentration of this compound and other bioactive compounds.[1]

-

Fruit: The fruits of the Kigelia africana are another prominent source from which this compound has been isolated.[1]

-

Heartwood: The woody central part of the tree, the heartwood, has also been found to contain this compound.[1]

The presence of this compound in multiple parts of the plant underscores its importance to the overall phytochemical profile of Kigelia africana.

Physicochemical Properties

| Property | Description |

| Chemical Name | 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione |

| Chemical Class | Naphthoquinone |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and DMSO. |

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, contributing to the therapeutic potential of Kigelia africana extracts. The primary activities investigated include its antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

This compound is believed to be one of the phytochemicals responsible for the antioxidant properties of Kigelia africana extracts.[3] The antioxidant capacity is often evaluated by measuring the scavenging of free radicals.

Table 1: Antioxidant Activity of Kigelia africana Extracts (Attributed in part to this compound)

| Extract Source & Type | Assay | IC₅₀ (µg/mL) | Reference |

| Fruit (Acetone) | ABTS | 19.47 | [3] |

| Fruit (Aqueous) | ABTS | 21.29 | [3] |

| Stem Bark (Methanolic) | DPPH | 175 | [1] |

| Fruit (Ethanol) | DPPH | 29.5 |

Anti-inflammatory Activity

The anti-inflammatory properties of Kigelia africana extracts have been linked to the presence of compounds like this compound. These effects are often investigated through the inhibition of key inflammatory enzymes and mediators.

Table 2: Anti-inflammatory Activity of Kigelia africana Extracts

| Extract Source & Type | Assay | IC₅₀ (µg/mL) | Reference |

| Fruit & Leaves (Methanolic) | COX-2 Inhibition | SPK04 was the best COX-2 inhibitor | [3] |

| Fruit (Aqueous) | 15-LOX Inhibition | >307.12 ± 4.68 | |

| Fruit & Leaves (Methanolic) | 15-LOX Inhibition | >1000 | |

| Fruit (Acetone) | 15-LOX Inhibition | >1000 |

Anticancer Activity

Various studies have demonstrated the cytotoxic effects of Kigelia africana extracts against a range of cancer cell lines, with this compound being implicated as a contributor to this activity.

Table 3: Cytotoxic Activity of Kigelia africana Extracts and Related Compounds against Various Cancer Cell Lines

| Extract/Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Stem Bark (Methanol) | T-cell leukemia | 15.1 ± 3.4 | [1] |

| Stem Bark (Methanol) | Acute lymphoid leukemia | 126.0 ± 9.1 | [1] |

| Stem Bark (Methanol) | Acute myeloid leukemia | 90.7 ± 4.7 | [1] |

| Stem Bark (Methanol) | Chronic myeloid leukemia | 186.0 ± 9.2 | [1] |

| Stem Bark (Methanol) | Non-Hodgkin's lymphoma | 101.0 ± 7.4 | [1] |

| Stem Bark (Methanol) | Hodgkin's lymphoma | 124.1 ± 8.9 | [1] |

| Stem Bark (Methanol) | Breast cancer (MCF-7) | 11.8 ± 3.8 | [1] |

| Stem Bark (Methanol) | Murine lung cancer | 10.2 ± 2.7 | [1] |

| Ethanol Extract | Breast Cancer (MDA-MB-231) | 20 | [4][5] |

| Ethanol Extract | Breast Cancer (MCF-7) | 32 | [4][5] |

| Lapachol (related naphthoquinone) | Cervical Cancer (HeLa) | 6.15 | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the fruits of Kigelia africana, based on common phytochemical extraction and chromatography techniques.

4.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect fresh fruits of Kigelia africana. Wash the fruits thoroughly to remove any dirt and debris. Cut the fruits into small pieces and shade-dry them at room temperature until they are completely moisture-free. Grind the dried fruit pieces into a coarse powder.[7]

-

Solvent Extraction: Perform successive solvent extraction using a Soxhlet apparatus. Start with a non-polar solvent like n-hexane to remove fats and waxes. Follow this with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and finally methanol or ethanol.[8] this compound, being a moderately polar compound, is expected to be present in the ethyl acetate and methanol/ethanol fractions.

-

Concentration: Concentrate the ethyl acetate and methanol/ethanol extracts separately using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain crude extracts.

4.1.2. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve the crude extract (from the ethyl acetate or methanol/ethanol fraction) in a minimum amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, and so on), followed by an ethyl acetate:methanol gradient.

-

Fraction Collection: Collect the eluate in separate fractions of equal volume.[8]

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a pre-coated silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Preparative TLC or Recrystallization:

-

For further purification, subject the combined fractions to preparative TLC using a thicker silica gel plate and the same solvent system.

-

Alternatively, purify the compound by recrystallization from a suitable solvent or solvent mixture.

-

Figure 1: General workflow for the isolation and characterization of this compound.

Structural Characterization

The structure of the purified this compound can be elucidated using various spectroscopic techniques.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of the purified compound in a suitable solvent (e.g., methanol). The spectrum will show characteristic absorption maxima for the naphthoquinone chromophore.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the compound (e.g., using a KBr pellet). This will reveal the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the ¹H NMR and ¹³C NMR spectra of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of protons and carbons and confirm the final structure.[8]

Biological Assays

4.3.1. Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of purified this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound solutions (at different concentrations) to the wells.

-

For the control, add methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

4.3.2. Anti-inflammatory Activity: COX-2 Inhibition Assay

A colorimetric COX (ovine) inhibitor screening assay kit can be used to determine the ability of this compound to inhibit COX-2.[10]

-

Reagents and Enzyme: Use the reagents provided in the kit, including the reaction buffer, heme, and ovine COX-2 enzyme.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Add the this compound solutions at different concentrations to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]

-

-

Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Calculation and IC₅₀ Determination: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.

4.3.3. Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation and IC₅₀ Determination: Calculate the percentage of cell viability for each concentration of this compound and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, based on the activities of Kigelia africana extracts and related naphthoquinones, it is hypothesized that this compound may modulate key signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[13] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[13][14] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] It is postulated that this compound may inhibit the NF-κB pathway by preventing the degradation of IκBα.

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis.[15] This pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are ERK, JNK, and p38. Dysregulation of the MAPK pathway is often associated with cancer. It is plausible that this compound may exert its anticancer effects by modulating the phosphorylation status of key proteins in the MAPK pathway.

Figure 3: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Perspectives

This compound, a naphthoquinone from Kigelia africana, demonstrates significant potential as a therapeutic agent due to its antioxidant, anti-inflammatory, and anticancer properties. This technical guide has provided a comprehensive overview of its discovery, natural sources, and biological activities, along with detailed experimental protocols for its study. While the bioactivities of crude extracts of Kigelia africana are well-documented, further research is needed to isolate and evaluate the specific activities of pure this compound. Elucidating its precise mechanisms of action on signaling pathways such as NF-κB and MAPK will be crucial for its development as a potential drug candidate. The information presented herein serves as a foundational resource for researchers to further explore and unlock the full therapeutic potential of this compound.

References

- 1. Ethnobotany, Phytochemistry and Pharmacological Activity of Kigelia africana (Lam.) Benth. (Bignoniaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Metabolic Profile and Cytotoxic Activity of Kigelia africana Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activities of Kigelia africana (Lam.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene expression and anticancer evaluation of Kigelia africana (Lam.) Benth. Extracts using MDA-MB-231 and MCF-7 cell lines | PLOS One [journals.plos.org]

- 5. Gene expression and anticancer evaluation of Kigelia africana (Lam.) Benth. Extracts using MDA-MB-231 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Metabolite profiling of Angelica gigas from different geographical origins using 1H NMR and UPLC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalsciencebooks.info [globalsciencebooks.info]

- 14. m.youtube.com [m.youtube.com]

- 15. Differential contribution of hypothalamic MAPK activity to anxiety-like behaviour in virgin and lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Kigelinone: A Technical Guide to its Proposed Biosynthesis in Kelia africana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigelia africana (Lam.) Benth., commonly known as the sausage tree, is a significant source of a diverse array of secondary metabolites with promising pharmacological activities. Among these, kigelinone, a furanonaphthoquinone, has garnered attention for its potential therapeutic properties. Despite its importance, the precise biosynthetic pathway of this compound within K. africana remains to be fully elucidated. This technical guide synthesizes the current understanding of naphthoquinone biosynthesis in plants to propose a putative pathway for this compound. It further provides a compendium of quantitative data on related phytochemicals in K. africana and outlines relevant experimental protocols to facilitate future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the Shikimate Pathway and the Mevalonate (B85504) (MVA) Pathway . These pathways provide the fundamental building blocks for the characteristic naphthoquinone core and its isoprenoid-derived furan (B31954) ring.

The Shikimate Pathway: Genesis of the Naphthoquinone Core

The shikimate pathway is the primary route for the biosynthesis of aromatic compounds in plants.[1][2][3] It commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate, a critical branch-point intermediate.[1][4] For the formation of the naphthoquinone skeleton, chorismate is converted to o-succinylbenzoate (OSB), which then undergoes cyclization to form 1,4-dihydroxy-2-naphthoate (DHNA).[5] DHNA is a key precursor for many naphthoquinones.[5]

The Mevalonate Pathway: Formation of the Isoprenoid Side Chain

The furan ring of this compound is likely derived from an isoprenoid precursor synthesized via the mevalonate (MVA) pathway.[6] This pathway begins with acetyl-CoA and proceeds through mevalonate to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] These units are then condensed to form larger isoprenoid chains, such as geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP).

Proposed Assembly of this compound

The final steps in this compound biosynthesis are proposed to involve the prenylation of the naphthoquinone core with an isoprenoid unit, followed by a series of oxidative cyclization reactions to form the furan ring. This is analogous to the biosynthesis of other furanonaphthoquinones like lapachol, which is also found in the Bignoniaceae family.[8][9] The specific enzymes catalyzing these late-stage modifications in K. africana are yet to be identified.

Quantitative Data on Phytochemicals in Kigelia africana

While specific quantitative data for this compound is limited, several studies have quantified the total content of related phytochemical classes and identified various compounds in K. africana extracts. This data provides a valuable context for understanding the metabolic landscape in which this compound is produced.

| Phytochemical Class | Plant Part | Extraction Solvent | Method | Concentration | Reference |

| Total Phenols | Fruit | Methanol | Folin-Ciocalteu | 1340.6 ± 0.99 mg/100g | Not Available |

| Total Flavonoids | Fruit | Methanol | - | 985.11 ± 0.17 mg/100g | Not Available |

| Naphthoquinones | Stem Bark | - | UHPLC-HRMS | Identified | [10] |

| Iridoids | Stem Bark | - | UHPLC-HRMS | Identified | [10] |

| Phenolic Acids | Stem Bark | - | UHPLC-HRMS | Identified | [10] |

| Gallotannins | Stem Bark | - | UHPLC-HRMS | Identified | [10] |

| Ellagitannins | Stem Bark | - | UHPLC-HRMS | Identified | [10] |

| Anthraquinones | Stem Bark | - | UHPLC-HRMS | Identified | [10] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a multi-faceted experimental approach. Below are detailed methodologies for key experiments that can be adapted for this purpose.

Extraction and Isolation of this compound and Intermediates

This protocol outlines a general procedure for the extraction and fractionation of secondary metabolites from K. africana.

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., root bark, stem bark) and air-dry or freeze-dry. Grind the dried material into a fine powder.

-

Extraction: Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) using a Soxhlet apparatus or maceration.

-

Fractionation: Subject the crude extracts to column chromatography using silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents to separate fractions based on polarity.

-

Isolation and Purification: Utilize preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds from the enriched fractions.

-

Structure Elucidation: Characterize the isolated compounds using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Enzyme Assays for Key Biosynthetic Steps

Identifying and characterizing the enzymes involved in the proposed pathway is crucial. This protocol provides a general framework for conducting enzyme assays.

Methodology:

-

Enzyme Extraction: Homogenize fresh plant tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge to obtain a crude enzyme extract.

-

Substrate Synthesis: Chemically synthesize or commercially obtain the putative substrates for the enzymatic reactions (e.g., a naphthoquinone precursor and an isoprenoid pyrophosphate).

-

Enzyme Reaction: Incubate the enzyme extract with the substrate(s) under optimized conditions (pH, temperature, cofactors).

-

Product Detection and Quantification: Terminate the reaction and analyze the reaction mixture using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product.

-

Enzyme Kinetics: Determine the kinetic parameters (Km, Vmax) of the purified enzyme by varying the substrate concentration.

Gene Expression Analysis to Identify Candidate Genes

Transcriptome analysis can help identify genes that are co-expressed with this compound production, providing candidates for the biosynthetic enzymes.[11]

Methodology:

-

RNA Extraction: Isolate total RNA from different tissues of K. africana (e.g., roots, stems, leaves) and from plants subjected to different environmental conditions or elicitor treatments.

-

Transcriptome Sequencing (RNA-Seq): Construct cDNA libraries and perform high-throughput sequencing.

-

Bioinformatic Analysis: Assemble the transcriptome, annotate the genes, and perform differential gene expression analysis to identify genes that are upregulated in tissues or conditions with high this compound accumulation.

-

Co-expression Network Analysis: Construct gene co-expression networks to identify clusters of genes that are co-regulated with known genes from related pathways (e.g., shikimate and mevalonate pathways).

-

Candidate Gene Validation: Validate the expression of candidate genes using quantitative real-time PCR (qRT-PCR).

Conclusion

While the complete biosynthetic pathway of this compound in Kigelia africana awaits full elucidation, this guide provides a robust, scientifically-grounded framework for its investigation. The proposed pathway, based on established knowledge of naphthoquinone biosynthesis, offers a clear roadmap for future research. The accompanying quantitative data and detailed experimental protocols are intended to empower researchers, scientists, and drug development professionals to unravel the complexities of this compound formation and unlock its full therapeutic potential. Further research employing the outlined methodologies will be instrumental in identifying the specific enzymes and regulatory mechanisms governing the biosynthesis of this important natural product.

References

- 1. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 5. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Using Gene Expression to Study Specialized Metabolism—A Practical Guide [frontiersin.org]

Kigelinone: A Technical Guide to Its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigelinone is a naturally occurring naphthoquinone isolated from the Sausage Tree, Kigelia africana (Lam.) Benth. (Bignoniaceae). This plant has a long history of use in traditional African medicine for treating a variety of ailments, including skin conditions, infections, and inflammatory disorders. This compound, as one of its bioactive constituents, has garnered scientific interest for its potential therapeutic applications, particularly in the areas of cancer and oxidative stress. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to support further research and development efforts.

Chemical and Physical Properties

This compound is classified as a naphthalene (B1677914) quinone. While it is frequently cited in phytochemical studies of Kigelia africana, detailed experimental data on the pure compound's physical properties and spectral characteristics are not extensively available in the public literature. The information presented below is based on data from chemical databases and phytochemical analyses of extracts containing the compound.

Structure and Nomenclature

-

IUPAC Name: 1H-Cyclopent[b]anthracene-5,10-dione, 2,10a-dihydro-8,10a-dihydroxy-3,11-dimethyl-

-

CAS Number: 149471-08-9

-

Molecular Formula: C₁₉H₁₆O₄

-

Molecular Weight: 308.33 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₄ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| CAS Number | 149471-08-9 | [1] |

| Chemical Class | Naphthalene Quinone |

Solubility

Specific solubility data for pure this compound is not available. However, based on the general solubility of similar naphthoquinones and compounds found in Kigelia africana extracts, it is predicted to be sparingly soluble in water and more soluble in organic solvents like methanol (B129727), ethanol, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO).

Spectral Data

Detailed 1H-NMR, 13C-NMR, and mass spectrometry fragmentation data from the primary literature on the isolated compound are not currently available. The structural elucidation of compounds from Kigelia africana typically relies on these techniques, but the specific spectral data for this compound has not been published in the accessible literature.

Biological Activity and Signaling Pathways

Research on extracts of Kigelia africana suggests that this compound contributes to the plant's cytotoxic and antioxidant properties. While studies on the pure compound are limited, the activities of related naphthoquinones provide a basis for predicting its mechanism of action.

Anticancer Activity

Extracts from Kigelia africana, containing this compound and other naphthoquinones, have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanism for many naphthoquinones involves the generation of reactive oxygen species (ROS) within cancer cells. This leads to increased oxidative stress, lipid peroxidation, and can induce cell death through pathways such as ferroptosis.

Below is a hypothetical signaling pathway for the anticancer activity of this compound, based on the known mechanisms of similar naphthoquinones.

Antioxidant Activity

Paradoxically, while capable of inducing ROS in cancer cells, this compound is also believed to contribute to the antioxidant effects of Kigelia africana extracts.[4][5] This dual role is common for phenolic compounds, which can act as pro-oxidants or antioxidants depending on the cellular environment. The antioxidant activity is likely due to the ability of the phenolic hydroxyl groups to donate hydrogen atoms, thereby scavenging free radicals.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of compounds like this compound. These are representative protocols and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity and viability of cultured cells.

-

Cell Seeding:

-

Culture cancer cells (e.g., HeLa, MCF-7) in appropriate growth medium until they reach 80-90% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 1 × 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1 × 10⁴ cells) into each well of a 96-well microplate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in the cell culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for another 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) in phosphate-buffered saline (PBS).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[6]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

-

-

Formazan Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control cells.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in the dark.[9]

-

Prepare a stock solution of this compound in methanol at various concentrations.

-

Ascorbic acid is typically used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the this compound solution (or standard/control) to 150 µL of the DPPH solution.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

A blank well should contain methanol instead of the sample.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 517 nm.

-

The scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a promising natural product from Kigelia africana with potential anticancer and antioxidant activities. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, spectral data, and specific molecular mechanisms of action. The information on its biological effects is primarily derived from studies on crude extracts. To fully realize its therapeutic potential, further research is required to isolate and purify this compound in sufficient quantities for comprehensive characterization and in-depth biological evaluation. Elucidating its specific signaling pathways and targets will be crucial for its development as a potential pharmaceutical agent.

References

- 1. Antimicrobial, Antioxidant, and Wound Healing Properties of Kigelia africana (Lam.) Beneth. and Strophanthus hispidus DC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Metabolic Profile and Cytotoxic Activity of Kigelia africana Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethnobotany, Phytochemistry and Pharmacological Activity of Kigelia africana (Lam.) Benth. (Bignoniaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biology, chemistry, and pharmacological activity of Kigelia africana (Bignoniaceae) and Garcinia kola (Clusiaceae) - a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activities of Kigelia africana (Lam.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Chemical composition and antioxidant potentials of Kigelia pinnata root oil and extracts - PMC [pmc.ncbi.nlm.nih.gov]

Kigelinone: A Technical Guide on its Mechanism of Action in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kigelinone, a prominent naphthoquinone isolated from the roots, bark, and fruit of Kigelia africana, has demonstrated significant potential as an anticancer agent.[1] This document provides an in-depth technical overview of the molecular mechanisms through which this compound and related compounds from Kigelia africana extracts exert their cytotoxic and antiproliferative effects on cancer cells. The guide synthesizes current research findings, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways, including NF-κB and MAPK. Quantitative data on cytotoxic activity are presented, alongside detailed protocols for key experimental assays and visual diagrams of the underlying molecular interactions and workflows.

Cytotoxic Activity of Kigelia africana Extracts

Extracts from various parts of the Kigelia africana plant, rich in this compound and other bioactive compounds like flavonoids and triterpenes, have shown potent, dose-dependent cytotoxic activity across a wide range of human cancer cell lines.[2][3] The efficacy, measured by the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell type and the solvent used for extraction.

Table 1: IC50 Values of Kigelia africana Extracts on Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | Plant Part / Extract Type | IC50 Value | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Stem Bark / Ethanolic (EKA) | 20 µg/mL | [4] |

| MCF-7 | Breast Cancer (ER-Positive) | Stem Bark / Ethanolic (EKA) | 32 µg/mL | [4] |

| MCF-7 | Breast Cancer (ER-Positive) | Fruit / Ethyl Acetate Fraction | 2.52 µg/mL | [5] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Stem Bark / Hexane (HKA) | 48 µg/mL | [4] |

| MCF-7 | Breast Cancer (ER-Positive) | Stem Bark / Hexane (HKA) | 57 µg/mL | [4] |

| HCC 1937 | Breast Cancer | Stem Bark / Methanol & Dichloromethane | Not specified, but high inhibition shown | [2] |

| SW620 | Colorectal Adenocarcinoma | Mature Fruits / Methanolic | 6.79 µg/mL | [5][6] |

| SNU-16 | Gastric Carcinoma | Mature Fruits / Methanolic | 8.69 µg/mL | [5][6] |

| PANC-1 | Pancreatic Cancer | Mature Fruits / Methanolic | 10.34 µg/mL | [5][6] |

| RD | Rhabdomyosarcoma | Leaves / Oil Fractions | 143.4 - 147.9 ng/mL |[7] |

Note: The extracts show significantly less toxicity towards non-cancerous cell lines like HEK-293T, with IC50 values of 115 µg/mL (ethanolic) and 158 µg/mL (hexane), highlighting a degree of selectivity for malignant cells.[4]

Core Mechanisms of Action

The anticancer effects of this compound are multifactorial, primarily driven by the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of key intracellular signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

This compound and associated compounds trigger apoptosis through the intrinsic (mitochondrial) pathway.[8] This process is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade.[9]

Key Apoptotic Events:

-

Modulation of Bcl-2 Family Proteins: Treatment with Kigelia africana extracts leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability.

-

Caspase Activation: The release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase, caspase-3.[8]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]

References

- 1. Ethnobotany, Phytochemistry and Pharmacological Activity of Kigelia africana (Lam.) Benth. (Bignoniaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anti-cancer efficacy and phyto-chemical screening of solvent extracts of Kigelia africana (Lam.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gene expression and anticancer evaluation of Kigelia africana (Lam.) Benth. Extracts using MDA-MB-231 and MCF-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Antioxidant Properties of Kigelinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigelinone, a naphthoquinone isolated from the roots, bark, and fruit of Kigelia africana, is increasingly recognized as a significant contributor to the plant's potent antioxidant and anti-inflammatory properties.[1][2][3] Extracts of Kigelia africana have a long history of use in traditional African medicine for a variety of ailments, and modern scientific inquiry has begun to validate these uses, pointing to a rich phytochemical profile. This technical guide synthesizes the current understanding of this compound's antioxidant capabilities, drawing from studies on Kigelia africana extracts and the broader context of related antioxidant compounds. While specific quantitative data and detailed mechanistic studies on isolated this compound are limited in publicly available literature, this document provides a framework based on existing research to guide further investigation.

Antioxidant Activity of Kigelia africana Extracts: The Role of this compound

Kigelia africana extracts have demonstrated significant free radical scavenging activity in various in vitro antioxidant assays.[2][4][5] this compound, alongside other phenolic compounds and flavonoids, is thought to be a primary driver of this activity.[2] The antioxidant potential of these extracts is often evaluated using assays that measure the ability to scavenge synthetic radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).[2][6]

| Extract Source and Type | Antioxidant Assay | IC50 Value (µg/mL) | Reference |

| Methanolic Stem Bark Extract | DPPH Radical Scavenging | 175 | [5] |

| Methanolic Fruit & Leaf Extract (Polyherbal) | ABTS Radical Scavenging | 4.28 | [7] |

| Acetone Fruit Extract | ABTS Radical Scavenging | 19.47 | [2] |

| Aqueous Fruit Extract | ABTS Radical Scavenging | 21.29 | [2] |

These values, particularly the potent activity of extracts rich in compounds like this compound, underscore the need for further studies to quantify the specific contribution of isolated this compound to the overall antioxidant capacity.

Postulated Mechanisms of Antioxidant Action

The antioxidant activity of this compound is likely multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging: As a phenolic compound, this compound is presumed to act as a direct free radical scavenger.[2] The mechanism involves the donation of a hydrogen atom from its hydroxyl groups to stabilize free radicals, thereby neutralizing their reactivity and preventing oxidative damage to cellular components like lipids, proteins, and DNA.[2]

Modulation of Cellular Signaling Pathways: Beyond direct scavenging, natural antioxidants are known to exert their effects by modulating endogenous antioxidant defense systems. Two key signaling pathways are of particular interest in the context of this compound's potential activity:

-

The Keap1-Nrf2 Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or activators, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). While direct evidence for this compound is pending, many phenolic and quinone-containing compounds activate this pathway.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress. The MAPK pathways can influence cell survival, apoptosis, and inflammation. The antioxidant activity of some natural compounds is linked to their ability to modulate MAPK signaling, often leading to the downstream activation of protective mechanisms like the Nrf2 pathway or the suppression of pro-inflammatory responses.

Experimental Protocols

Detailed experimental protocols for antioxidant assays performed specifically on isolated this compound are not available in the reviewed literature. However, the following sections provide generalized methodologies for the key assays used to evaluate the antioxidant properties of Kigelia africana extracts, which can be adapted for the study of pure this compound.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol Outline:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent.

-

In a 96-well plate, add a small volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

A suitable standard, such as ascorbic acid or Trolox, should be run in parallel.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined.

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, a blue-green chromophore. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol Outline:

-

Generate the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a given wavelength (e.g., 0.70 ± 0.02 at 734 nm).

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of each test compound dilution to the diluted ABTS radical cation solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A standard antioxidant (e.g., ascorbic acid or Trolox) should be used as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways through which this compound may exert its antioxidant effects. These are based on established mechanisms for other antioxidant compounds and provide a hypothetical framework for future research on this compound.

Caption: Postulated Keap1-Nrf2 antioxidant response pathway activation by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Future Directions and Conclusion

The current body of research strongly suggests that this compound is a key bioactive compound in Kigelia africana with significant antioxidant potential. However, to fully realize its therapeutic applications, further focused research is imperative. The isolation and purification of this compound in sufficient quantities are necessary to conduct detailed in vitro and in vivo studies.

Key areas for future investigation include:

-

Quantitative Antioxidant Assays: Determining the IC50 values of pure this compound in a panel of antioxidant assays (DPPH, ABTS, FRAP, ORAC) is essential for a precise understanding of its potency.

-

Cellular Antioxidant Activity: Employing cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, will provide insights into the bioavailability, uptake, and metabolism of this compound and its efficacy in a biological system.

-

Mechanistic Studies: Elucidating the specific interactions of this compound with the Keap1-Nrf2 and MAPK signaling pathways will provide a deeper understanding of its mode of action.

-

In Vivo Studies: Animal models of oxidative stress-related diseases are needed to validate the in vitro findings and assess the therapeutic potential of this compound.

References

- 1. Ethnobotany, Phytochemistry and Pharmacological Activity of Kigelia africana (Lam.) Benth. (Bignoniaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activities of Kigelia africana (Lam.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. repository.neelain.edu.sd [repository.neelain.edu.sd]

- 5. ejmoams.com [ejmoams.com]

- 6. Antimicrobial, Antioxidant, and Wound Healing Properties of Kigelia africana (Lam.) Beneth. and Strophanthus hispidus DC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.up.ac.za [repository.up.ac.za]

The Multifaceted Biological Activities of Kigelinone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigelinone, a naphthoquinone isolated from the roots, wood, and fruits of Kigelia africana, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Traditionally, various parts of the Kigelia africana tree have been used in African folk medicine to treat a wide range of ailments, including skin disorders, infections, and inflammatory conditions.[2] Modern phytochemical analysis has identified this compound as one of the key bioactive constituents responsible for many of these therapeutic effects. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound and its synthetic derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product and its analogues.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The proposed mechanism of action for the anticancer activity of extracts containing this compound involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound and Its Derivatives

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its synthetic analogues against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| This compound Thiophene Analogs | ||||

| 2-Substituted naphtho[2,3-b]thiophene-4,9-quinones | Human Cancer Cell Lines (unspecified) | Not Specified | 1.1 - 47 µM | [3] |

| Ethanolic Extract of Kigelia africana | ||||

| MDA-MB-231 (Breast Cancer) | MTT | 20 µg/mL | [4] | |

| MCF-7 (Breast Cancer) | MTT | 32 µg/mL | [4] | |

| Methanolic Extract of Kigelia pinnata Fruits | ||||

| SW620 (Colorectal Adenocarcinoma) | Not Specified | 6.79 µg/mL | [5][6] | |

| SNU-16 (Gastric Carcinoma) | Not Specified | 8.69 µg/mL | [5][6] | |

| PANC-1 (Pancreatic Cancer) | Not Specified | 10.34 µg/mL | [5][6] | |

| Oil Fractions from Kigelia pinnata Leaves | ||||

| Oil Fraction 1 | Rhabdomyosarcoma | MTT | 143.4 ± 0.5 ng/mL | [7] |

| Oil Fraction 2 | Rhabdomyosarcoma | MTT | 147.9 ± 1.3 ng/mL | [7] |

| (9Z, 12Z)-methyl octadeca-9,12-dienoate | Rhabdomyosarcoma | MTT | 153.3 ± 0.1 ng/mL | [7] |

| 3-hydro-4,8-phytene | Rhabdomyosarcoma | MTT | 171.7 ± 0.8 ng/mL | [7] |

| trans-phytol | Rhabdomyosarcoma | MTT | 769.8 ± 4.3 ng/mL | [7] |

Signaling Pathway: this compound-Induced Apoptosis via MAPK Pathway

Studies on ethanolic extracts of Kigelia africana fruits, which contain this compound, suggest that its cytotoxic effect on human colon cancer cells (HCT116) is mediated through the induction of apoptosis via the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] The proposed mechanism involves the activation of pro-apoptotic proteins and caspases.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a general guideline for assessing the cytotoxicity of this compound and its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound or its derivatives

-

Human cancer cell line of interest (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

This compound and extracts of Kigelia africana have demonstrated potent anti-inflammatory effects. The proposed mechanisms include the inhibition of key inflammatory mediators and signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

Quantitative data for the anti-inflammatory activity of pure this compound is limited. However, studies on Kigelia africana extracts, where this compound is a major component, provide valuable insights.

| Extract/Compound | Assay | Target | IC50/Inhibition | Reference |

| K. africana Acetone Fruit Extract (KFM05) | ELISA | IL-1β Production | Strongest suppression | [3] |

| K. africana Acetone Fruit Extract (KFM05) | ELISA | IL-6 Production | Strongest suppression | [3] |

| K. africana Aqueous Fruit Extract (KFM02) | Griess Assay | Nitric Oxide (NO) Production | Best inhibitor | [3] |

| K. africana & S. campanulata Methanolic Extract (SPK04) | ELISA | COX-2 Enzyme Activity | Best inhibitor | [3] |

Signaling Pathways: Inhibition of NF-κB and COX Pathways

This compound is thought to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation, and by inhibiting COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

Experimental Protocols

This protocol outlines a method to assess the inhibitory effect of this compound on NF-κB activation.

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct

-

This compound or its derivatives

-

TNF-α or Lipopolysaccharide (LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Plate the reporter cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

This protocol describes a general enzymatic assay to determine the inhibitory activity of this compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

This compound or its derivatives

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for prostaglandin (B15479496) quantification)

Procedure:

-

Enzyme Reaction: In a microplate well, combine the reaction buffer, the COX enzyme (COX-1 or COX-2), and the test compound (this compound or derivative) at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Detection: After a specific incubation time, stop the reaction and measure the product formation (e.g., prostaglandin E₂) using the chosen detection method.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Antioxidant Activity

This compound and related compounds from Kigelia africana have been reported to possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals.

Quantitative Data: Antioxidant Activity

| Extract/Compound | Assay | IC50 Value | Reference |

| K. africana & S. campanulata Methanolic Extract (SPK04) | ABTS | 4.28 µg/mL | [3][9] |

| K. africana Acetone Fruit Extract (KFM05) | ABTS | 19.47 µg/mL | [3] |

| K. africana Aqueous Fruit Extract (KFM02) | ABTS | 21.29 µg/mL | [3] |

| K. africana Methanol (B129727) Stem Bark Extract | DPPH | 175 µg/mL | [10] |

| K. africana Methanol Stem Bark Extract (vs. Mercury-induced lipid peroxidation) | Lipid Peroxidation | 60 µg/mL | [10] |

| K. africana Soxhlet Extract | DPPH | 14.1582 mg/mL | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of this compound and its derivatives.

Materials:

-

This compound or its derivatives

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube or microplate well, mix a solution of the test compound (at various concentrations) in methanol with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Antimicrobial Activity

Extracts of Kigelia africana containing this compound have shown broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Extract/Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| K. africana Leaf Methanol Extract | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | 2.5 - 7.5 mg/mL | [1] |

| K. africana Stem Bark Methanol Extract | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | 2.25 - 7.5 mg/mL | [1] |

| K. africana Fruit Extracts (Methanol, Water, Ethyl acetate) | Various bacteria and fungi | 84 - >2000 µg/mL | [11] |

| Cuticular Wax from K. africana Leaves | S. typhi, S. aureus, T. mentagrophyte | 5 µg/mL | [12] |

| Cuticular Wax from K. africana Leaves | C. albicans, K. pneumoniae | 0.1 µg/mL | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound or its derivatives

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with a wide spectrum of biological activities. The available data strongly support their potential as leads for the development of new therapeutic agents for the treatment of cancer, inflammatory diseases, and microbial infections. However, the majority of the current research has focused on crude extracts of Kigelia africana. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Synthesis of a diverse library of this compound derivatives to explore structure-activity relationships and optimize potency and selectivity.

-

Comprehensive in vitro and in vivo evaluation of pure this compound and its most promising derivatives to obtain more extensive and robust quantitative data.

-

Detailed mechanistic studies to fully elucidate the specific molecular targets and signaling pathways modulated by this compound and its analogues.

-

Pharmacokinetic and toxicological studies to assess the drug-like properties and safety profiles of these compounds.

By addressing these key areas, the scientific community can pave the way for the potential clinical application of this compound-based therapeutics.

References

- 1. Antimicrobial, Antioxidant, and Wound Healing Properties of Kigelia africana (Lam.) Beneth. and Strophanthus hispidus DC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethnobotany, Phytochemistry and Pharmacological Activity of Kigelia africana (Lam.) Benth. (Bignoniaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activities of Kigelia africana (Lam.) Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene expression and anticancer evaluation of Kigelia africana (Lam.) Benth. Extracts using MDA-MB-231 and MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Phytochemicals from Kigelia pinnata leaves show antioxidant and anticancer potential on human cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ejmoams.com [ejmoams.com]

- 11. phcogcommn.org [phcogcommn.org]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

In Silico Docking of Kigelinone: A Technical Guide to Exploring Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kigelinone, a prominent naphthoquinone isolated from the fruit of the Kigelia africana tree, has garnered interest for its potential therapeutic properties, including its observed anticancer activities. Extracts of Kigelia africana have demonstrated cytotoxic effects against various cancer cell lines, suggesting the presence of bioactive compounds with antineoplastic potential.[1][2][3] This technical guide provides an in-depth exploration of the in silico molecular docking of this compound with key protein targets implicated in cancer progression and apoptosis.

While extensive in silico docking studies specifically targeting this compound are limited in publicly available literature, this guide presents a representative study based on established computational methodologies. We will explore the interaction of this compound with critical proteins involved in apoptosis and cell proliferation, providing a framework for future research and drug discovery efforts. The target proteins selected for this demonstrative study include the anti-apoptotic protein Bcl-2, the executioner caspase Caspase-3, and the key signaling kinase Akt1. These proteins are frequently dysregulated in various cancers and represent important targets for anticancer drug development.[4][5][6]

This guide will detail the experimental protocols for molecular docking, present the binding affinity data in a structured format, and visualize the relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Experimental Protocols

The following protocols outline a standard workflow for in silico molecular docking studies using widely accepted software and methodologies.[7][8][9][10]

Software and Resource Requirements

-

Molecular Visualization and Preparation: UCSF Chimera or PyMOL[8]

-

Ligand Structure: 3D structure of this compound (SDF or Mol2 format) from a database such as PubChem.

-

Protein Structures: 3D crystal structures of target proteins from the Protein Data Bank (PDB).[4]

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

-

Energy Minimization: The ligand's energy is minimized to obtain a stable conformation. This can be performed using the UCSF Chimera software.

-

File Format Conversion: Convert the prepared ligand structure to the PDBQT format, which is required for AutoDock Vina. This process includes assigning Gasteiger charges and defining rotatable bonds.[11]

Protein Preparation

-

Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the PDB. For this demonstrative study, the following structures were used:

-

Bcl-2: PDB ID: 2O2F

-

Caspase-3: PDB ID: 3GJQ[5]

-

Akt1: PDB ID: 4GV1

-

-

Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using UCSF Chimera or PyMOL.[8]

-